molecular formula C19H22N2O B3900587 2,2-diphenyl-N-1-piperidinylacetamide

2,2-diphenyl-N-1-piperidinylacetamide

Cat. No. B3900587
M. Wt: 294.4 g/mol
InChI Key: FTTJEVXUJMJWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-1-piperidinylacetamide, commonly known as DPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. In particular, DPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. In particular, DPA has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DPA is relatively inexpensive and readily available, making it a convenient reagent for chemical synthesis. However, one limitation of using DPA is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the synthesis of new DPA-based ligands for use in coordination chemistry and catalysis. Additionally, the potential applications of DPA in material science, particularly in the synthesis of MOFs, are an area of active research. Finally, further studies are needed to fully understand the mechanism of action of DPA and its potential effects on human health.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, DPA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, DPA has been used as a chelating agent for the determination of metal ions in biological and environmental samples.

properties

IUPAC Name

2,2-diphenyl-N-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(20-21-14-8-3-9-15-21)18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTJEVXUJMJWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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